3-(3-Bromophenyl)piperidine-2,6-dione
Description
The Significance of Piperidine-2,6-dione Scaffolds in Modern Drug Discovery and Design
The piperidine-2,6-dione structural motif is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrent in a variety of biologically active compounds. This core is notably present in the immunomodulatory drugs thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), which are used in the treatment of multiple myeloma and other cancers. The therapeutic effects of these molecules are mediated through their binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins, a mechanism known as targeted protein degradation.
The versatility of the piperidine-2,6-dione scaffold extends beyond immunomodulation. Derivatives have been investigated for a range of biological activities, including as antipsychotics, anticancer agents, and inhibitors of various enzymes. This broad spectrum of activity underscores the importance of this scaffold in the design of new drugs.
Rationale for Academic Investigation of 3-(3-Bromophenyl)piperidine-2,6-dione
The academic investigation of this compound is driven by several key factors. The presence of the piperidine-2,6-dione core suggests potential for biological activity, particularly in the realm of targeted protein degradation. The bromine atom on the phenyl ring is of particular interest as it can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of derivatives.
Furthermore, the position of the bromo-substituent on the phenyl ring can significantly influence the compound's biological activity and selectivity. The study of the 3-bromo isomer, in comparison to its 2-bromo and 4-bromo counterparts, is crucial for understanding the structure-activity relationship (SAR) of this class of compounds. While specific biological data for this compound is not extensively available in public literature, its structural similarity to known bioactive molecules provides a strong rationale for its synthesis and evaluation in academic research settings.
Historical Context and Evolution of Research on Related Bromophenyl Piperidinedione Compounds
Research into piperidine-2,6-dione derivatives has a rich history, beginning with the synthesis of thalidomide in the 1950s. The subsequent discovery of its teratogenic effects and later, its immunomodulatory and anti-angiogenic properties, spurred further investigation into this class of compounds.
The development of bromophenyl-substituted piperidine-2,6-diones is a more recent advancement, driven by the need for new chemical entities with improved therapeutic profiles. For instance, the related compound 3-bromopiperidine-2,6-dione (B1280227) is a key intermediate in the synthesis of lenalidomide. This has highlighted the importance of bromo-substituted piperidinediones as building blocks in the creation of complex pharmaceutical agents. While the initial focus may have been on their role as synthetic intermediates, the inherent biological potential of these brominated scaffolds themselves is an area of growing interest.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem nih.gov |
| Molecular Weight | 268.11 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 1268142-04-6 | PubChem nih.gov |
| Synonyms | 3-(3-Bromophenyl)-2,6-piperidinedione, SCHEMBL24848417 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-1-2-7(6-8)9-4-5-10(14)13-11(9)15/h1-3,6,9H,4-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGNLUTTGLTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 3 3 Bromophenyl Piperidine 2,6 Dione
Established Methodologies for the Synthesis of 3-(3-Bromophenyl)piperidine-2,6-dione
Established routes to 3-aryl-glutarimides, the structural class of this compound, typically involve multi-step sequences that construct the piperidine-2,6-dione ring with the aryl substituent already in place. These methods often begin with precursors that can undergo condensation and cyclization reactions.
The construction of the this compound scaffold can be achieved through several established pathways, most notably through Michael addition-cyclization cascades. In these methods, a nucleophile derived from a 3-bromophenyl precursor is added to a Michael acceptor, followed by intramolecular cyclization to form the dione (B5365651) ring.
A common approach involves the reaction of a compound containing an active methylene (B1212753) group, such as a derivative of 3-bromophenylacetic acid or 3-bromophenylacetonitrile, with an α,β-unsaturated ester or amide. For instance, the reaction of ethyl 3-bromophenylacetate with acrylamide (B121943) in the presence of a strong base like sodium ethoxide can initiate a Michael addition, followed by an intramolecular condensation to yield the target glutarimide (B196013). Another well-established route is the Knoevenagel condensation of 3-bromobenzaldehyde (B42254) with a cyanoacetate, followed by a Michael addition with a compound like cyanoacetamide, and subsequent hydrolysis and cyclization under acidic conditions to form the desired product. nih.gov
A different strategy involves the direct reaction of glutaric anhydride (B1165640) with 3-bromoaniline. This reaction forms the corresponding glutaramic acid, which can then be cyclized to the imide, typically by heating with a dehydrating agent like acetic anhydride or by using coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net
Table 1: Key Precursors and General Reaction Conditions for 3-Aryl-piperidine-2,6-dione Synthesis
| Precursor 1 | Precursor 2 | Reagents/Catalysts | General Conditions | Product Type |
|---|---|---|---|---|
| 3-Bromobenzaldehyde | Ethyl Cyanoacetate, Cyanoacetamide | Base (e.g., piperidine), followed by acid hydrolysis | Multi-step: Knoevenagel condensation, then Michael addition, followed by hydrolysis and cyclization | This compound |
| 3-Bromophenylacetonitrile | Acrylate Esters (e.g., ethyl acrylate) | Strong base (e.g., NaOEt) | Michael addition followed by intramolecular cyclization | This compound |
*Note: This route initially forms the N-aryl isomer, not the C3-aryl isomer which is the subject of this article. Specific rearrangements or alternative strategies would be required to obtain the C3-substituted product via this precursor class.
The efficiency of these synthetic pathways is highly dependent on the reaction conditions. For Michael addition-cyclization sequences, the choice of base is critical. Strong, non-nucleophilic bases are often preferred to minimize side reactions. The solvent can also play a significant role, with polar aprotic solvents like DMF or DMSO often facilitating the reaction. Temperature control is essential to manage the exothermic nature of these reactions and to prevent undesired polymerizations or decomposition.
Novel Synthetic Approaches and Route Development for Analogues
Recent advances in organic synthesis have led to the development of novel, more efficient routes to substituted piperidine-2,6-diones. These methods often employ transition-metal catalysis to achieve high levels of selectivity and functional group tolerance.
One notable development is the nickel-catalyzed asymmetric reductive cross-coupling of α-substituted imides with (hetero)aryl halides. nih.govchemrxiv.org This method allows for the direct arylation of a pre-formed glutarimide derivative. For the synthesis of this compound, this could involve the coupling of an α-chloro- or α-mesyl-glutarimide with 3-bromoiodobenzene or a related aryl halide in the presence of a nickel catalyst, a chiral ligand, and a reducing agent like zinc powder. nih.gov This approach is particularly valuable for creating libraries of analogues as it introduces the aryl group late in the synthetic sequence.
Another innovative strategy involves a formal [3+3] annulation between enals and substituted malonamides, catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net This method constructs the glutarimide ring in a single step with high enantioselectivity. While not explicitly demonstrated for the title compound, this approach represents a state-of-the-art method for accessing functionalized glutarimides.
Chemical Derivatization and Analog Synthesis of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues. Both the phenyl ring and the piperidine-2,6-dione core can be functionalized.
The bromine atom on the phenyl ring serves as a versatile synthetic handle for further derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
In a typical Suzuki-Miyaura reaction, this compound would be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/water or dioxane). This reaction would replace the bromine atom with the organic group from the boron reagent, providing a straightforward route to a diverse library of analogues with different substituents on the phenyl ring.
Table 2: Representative Suzuki-Miyaura Coupling for Phenyl Ring Modification
| Substrate | Coupling Partner | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Biphenyl-3-yl)piperidine-2,6-dione |
| This compound | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 3-(3-(Pyridin-3-yl)phenyl)piperidine-2,6-dione |
The piperidine-2,6-dione ring itself is amenable to various chemical transformations. The imide nitrogen can be alkylated or acylated, and the carbon atoms of the ring can also be functionalized.
N-alkylation can be achieved by treating the compound with a base, such as potassium carbonate or sodium hydride, followed by the addition of an alkyl halide. rscf.ru This reaction introduces a substituent on the nitrogen atom of the glutarimide ring.
Furthermore, the glutarimide ring can be used as a Michael acceptor under certain conditions. For example, the synthesis of 3-methylidenepiperidine-2,6-dione (B2628055) from other glutarimide precursors allows for subsequent thio-Michael additions, where various thiols can be added across the exocyclic double bond to introduce sulfur-containing side chains at the 3-position. rscf.rurscf.runih.gov While this would require initial modification of the target compound, it illustrates the versatility of the glutarimide core in analog synthesis.
Stereochemical Considerations in Synthesis
The synthesis of this compound results in a chiral compound, as the C3 position of the piperidine (B6355638) ring is a stereocenter. Consequently, the molecule can exist as a racemic mixture of two enantiomers, (R)-3-(3-bromophenyl)piperidine-2,6-dione and (S)-3-(3-bromophenyl)piperidine-2,6-dione. The preparation of enantiomerically pure or enriched forms of this compound is a critical consideration for its potential applications, necessitating specific stereoselective synthetic strategies. These strategies primarily fall into two categories: the resolution of a racemic mixture or asymmetric synthesis.
While direct, documented methods for the stereoselective synthesis of this compound are not extensively reported, established principles in asymmetric synthesis and chiral separations for related piperidine and glutarimide structures provide a clear framework for achieving stereochemical control.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce a single enantiomer, bypassing the need for resolving a racemic mixture. This is often a more efficient approach. For a molecule like this compound, several asymmetric methodologies could be conceptually applied.
One potential avenue is the use of catalyst-controlled reactions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. nih.govorganic-chemistry.orgsnnu.edu.cn This type of methodology could theoretically be adapted to create the chiral center with high enantioselectivity. Another approach involves the diastereoselective nitro-Mannich reaction to create functionalized piperidines with control over multiple stereocenters, which could be a precursor to the target dione. researchgate.net
Furthermore, asymmetric cyclization reactions represent a powerful tool. The use of chiral phosphoric acid catalysts to promote intramolecular aza-Michael cyclizations has been demonstrated for the synthesis of 3-spiropiperidines, achieving high enantiomeric ratios. rsc.orgwhiterose.ac.uk This principle could be extended to the cyclization of a suitably designed acyclic precursor to form the chiral piperidine-2,6-dione ring.
Chiral Resolution
When a racemic synthesis is performed, the separation of the enantiomers, known as chiral resolution, becomes necessary to obtain the pure stereoisomers.
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral catalyst or reagent that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. Catalytic kinetic resolution using chiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids has been shown to be effective for resolving disubstituted piperidines. nih.gov A similar strategy could be developed for this compound. Another method involves kinetic resolution via lithiation using a chiral base, which has been applied to N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk
Chiral Chromatography: A widely used and effective method for separating enantiomers is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This technique relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and thus, separation. This method has been successfully used for the preparative resolution of other chiral δ-lactams. documentsdelivered.com
Diastereomeric Crystallization: This classical resolution method involves reacting the racemic piperidinedione with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the individual enantiomers.
The table below summarizes potential stereoselective approaches applicable to the synthesis of this compound based on established methodologies for related compounds.
Interactive Data Table: Potential Stereoselective Synthetic Strategies
| Strategy | Methodology | Key Reagents/Catalysts | Potential Outcome | Relevant Analogs/Precedent |
| Asymmetric Synthesis | Catalytic Asymmetric Cyclization | Chiral Phosphoric Acid | High Enantiomeric Ratio (e.g., >90:10 er) | Asymmetric synthesis of 3-spiropiperidines. rsc.orgwhiterose.ac.uk |
| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Rhodium or Iridium complex with chiral ligand | High Enantiomeric Excess (ee) | Kinetic resolution of tetrahydropyridines via Rh-catalyzed hydrogenation. whiterose.ac.uk |
| Chiral Resolution | Kinetic Resolution | Chiral N-Heterocyclic Carbene (NHC) / Hydroxamic Acid | High Selectivity Factor (s) | Resolution of disubstituted piperidines. nih.gov |
| Chiral Resolution | Chiral Preparative HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantiomerically Pure (>99% ee) | Resolution of chiral δ-lactams. documentsdelivered.com |
| Chiral Resolution | Diastereomeric Salt Crystallization | Chiral Amine or Acid (e.g., (R)- or (S)-1-phenylethylamine) | Isolation of one diastereomer, then liberation of enantiomer. | Classical resolution of acidic/basic racemates. |
Molecular Mechanism of Action and Cellular Target Identification for 3 3 Bromophenyl Piperidine 2,6 Dione
Exploration of Molecular Interactions and Binding Affinities
The initial step in elucidating the mechanism of 3-(3-bromophenyl)piperidine-2,6-dione involves characterizing its direct molecular interactions. This includes detailed in vitro studies to determine its binding affinity for its primary receptor and its potential to modulate enzyme activity.
The principal molecular target of this compound and its analogs is the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This interaction is the cornerstone of the compound's activity and is a critical feature for its use in proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
While specific binding affinity values (such as Kd or IC50) for the direct interaction of this compound with CRBN are not widely published in publicly available literature, the broader class of glutarimide-containing compounds, including derivatives of thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), are well-established CRBN ligands. For instance, a patent for related compounds describes a Cereblon binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the binding to GST-tagged wild-type human CRBN protein. This methodology allows for the quantitative assessment of binding affinities for novel ligands. It is through this high-affinity binding to CRBN that this compound can function as an E3 ligase ligand.
Table 1: In Vitro Receptor Binding Assay for CRBN Ligands (Illustrative data based on typical assays for this class of compounds)
| Compound Class | Assay Type | Target | Result Metric | Typical Value Range |
|---|---|---|---|---|
| Glutarimide (B196013) Analogs | TR-FRET | Human CRBN | IC50 | 1 - 1000 nM |
| Glutarimide Analogs | Isothermal Titration Calorimetry (ITC) | Human CRBN | Kd | 10 - 500 nM |
Beyond receptor binding, the potential for this compound to modulate enzyme activity is an area of investigation. While the primary mechanism is not enzymatic inhibition, related piperidine-2,6-dione derivatives have been studied for their effects on various enzymes. For example, certain 3-substituted 3-(4-aminophenyl)piperidine-2,6-diones have demonstrated potent inhibition of aromatase, a key enzyme in estrogen biosynthesis.
Identification and Validation of Specific Cellular Targets
The engagement of CRBN by this compound leads to the recruitment of specific substrate proteins to the CRL4^CRBN^ complex, marking them for degradation. Identifying these downstream targets is crucial for understanding the compound's cellular effects.
A key consequence of the interaction between glutarimide-based CRBN ligands and the E3 ligase complex is the targeted degradation of specific neosubstrates. Seminal studies on related compounds like lenalidomide and pomalidomide have identified the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as primary targets for degradation in certain cell types.
Proteomic techniques, such as mass spectrometry-based quantitative proteomics, are instrumental in identifying the full spectrum of proteins whose levels are altered following treatment with a CRBN ligand. These approaches can provide an unbiased, global view of the cellular proteins that are degraded as a direct or indirect consequence of the compound's activity. While a specific proteomic dataset for this compound is not publicly documented, it is anticipated that its target profile would overlap with other glutarimide-based CRBN modulators, leading to the degradation of Ikaros and Aiolos.
Table 2: Potential Protein Targets for Degradation by this compound via CRBN (Based on known targets of analogous compounds)
| Protein Target | Function | Associated Disease Context |
|---|---|---|
| Ikaros (IKZF1) | Lymphoid transcription factor | B-cell malignancies |
| Aiolos (IKZF3) | Lymphoid transcription factor | Multiple myeloma |
| Casein Kinase 1 Alpha (CK1α) | Serine/threonine kinase | Myelodysplastic syndromes |
The degradation of key transcription factors like Ikaros and Aiolos by CRBN-modulating compounds has profound effects on gene expression and, consequently, on cellular pathways. For instance, the degradation of Ikaros and Aiolos by lenalidomide in multiple myeloma cells leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, both critical for myeloma cell survival.
Gene expression profiling, using techniques such as RNA sequencing (RNA-seq) or microarray analysis, can reveal the downstream transcriptional consequences of treatment with this compound. A study on the effects of lenalidomide on innate lymphoid cells (ILCs) showed that the degradation of Aiolos and Ikaros suppressed the differentiation of ILC1 and NK cells and the expression of related transcripts. This indicates that the effects of these compounds extend beyond direct target degradation to the broader modulation of cellular differentiation and function.
Elucidation of Intracellular Signaling Cascades Influenced by this compound
The targeted degradation of proteins initiated by this compound can significantly impact intracellular signaling cascades. The depletion of key regulatory proteins can alter the balance of signaling pathways that govern cell survival, proliferation, and differentiation.
The degradation of Ikaros and Aiolos, for example, has been shown to have a dual effect: direct cytotoxicity to malignant B cells and immunomodulatory effects through the enhancement of T cell and NK cell activity. The suppression of Ikaros and Aiolos by lenalidomide has been demonstrated to inhibit the transdifferentiation of ILC3s into ILC1/NK cells. This modulation of immune cell fate is a critical component of the therapeutic efficacy of CRBN-binding agents. The specific signaling pathways impacted by the degradation of these transcription factors include those related to B-cell receptor signaling, cytokine signaling, and pathways controlling apoptosis and cell cycle progression. Further research is needed to delineate the precise signaling networks modulated by this compound.
Impact on Cell Cycle Regulation Pathways
The modulation of the CRL4^CRBN^ E3 ligase by thalidomide analogues directly influences cell cycle progression, particularly in cancer cells. A key downstream effect of CRBN modulation is the degradation of specific transcription factors, which in turn affects the expression of proteins that regulate the cell cycle. nih.gov For instance, the degradation of neosubstrates can lead to an increase in the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21. nih.gov The upregulation of p21 is a critical event that can halt the cell cycle at the G0/G1 phase. wikipedia.orgnih.gov By arresting cell proliferation at this checkpoint, these compounds prevent cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their growth. wikipedia.org Studies on various thalidomide analogues have demonstrated their ability to induce a dose-dependent G0/G1 cell cycle arrest in leukemia and multiple myeloma cell lines. wikipedia.orgnih.gov
Modulation of Apoptotic and Autophagic Processes
The targeted degradation of neosubstrates by CRBN modulators is a primary driver of apoptosis, or programmed cell death, in malignant cells. nih.govnih.gov Among the most important neosubstrates identified for this class of compounds are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation, induced by the binding of a modulator to CRBN, leads to the downregulation of key survival proteins and the activation of apoptotic pathways. nih.govnih.gov This process often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.net Specifically, the downregulation of anti-apoptotic proteins can sensitize cells to other death signals, such as those mediated by the Fas receptor or TNF-related apoptosis-inducing ligand (TRAIL). wikipedia.org
Influence on Inflammatory Signaling Pathways
A hallmark of thalidomide and its analogues is their potent immunomodulatory and anti-inflammatory activity. nih.govnih.gov A central mechanism for this effect is the inhibition of pro-inflammatory cytokine production. These compounds are known to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. nih.govnih.gov The anti-inflammatory properties are directly linked to the CRBN-mediated modulation of the immune system. By altering the degradation of specific substrates, these compounds can co-stimulate T-cells and Natural Killer (NK) cells, leading to an enhanced immune response against tumor cells. wikipedia.orgnih.gov This results in increased production of anti-inflammatory and anti-tumor cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while simultaneously inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12. nih.govnih.gov The suppression of NF-κB signaling, a critical pathway for inflammatory responses, is also a key consequence of CRBN modulation. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of phenyl-piperidine-2,6-dione compounds as Cereblon modulators is highly dependent on their chemical structure. The nature and position of substituents on the phenyl ring, as well as the stereochemistry of the piperidine-2,6-dione (or glutarimide) ring, are critical for effective binding to CRBN and subsequent neosubstrate degradation.
Positional Isomer Effects on Molecular Activity
The position of the substituent on the phenyl ring significantly influences the compound's activity. In the case of brominated analogues, the placement of the bromine atom at the ortho (2-), meta (3-), or para (4-) position can dramatically alter the binding affinity for Cereblon and the subsequent biological effect. While direct comparative studies for this compound are not extensively published, the principles derived from related thalidomide analogues, such as lenalidomide, are informative. researchgate.net The specific geometry required for the "molecular glue" interaction within the CRBN binding pocket means that even slight shifts in substituent position can disrupt the necessary intermolecular contacts. The existence and patenting of specific positional isomers, such as 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione for CRBN-related applications, underscores the importance of precise substituent placement for optimal activity. nih.gov
Table 1: Conceptual Impact of Positional Isomerism on CRBN-Ligand Interaction
| Isomer Position | Potential Impact on Binding | Rationale |
| Ortho (2-position) | May cause steric hindrance, potentially weakening the interaction with the CRBN binding pocket. | A bulky substituent close to the linkage with the piperidine-2,6-dione ring can clash with amino acid residues. |
| Meta (3-position) | Often provides a balanced profile, allowing the substituent to fit within the binding pocket without causing significant steric clash. | This position can enable favorable interactions with specific residues in the CRBN pocket, contributing to binding affinity. |
| Para (4-position) | Can be well-tolerated and may extend into a different region of the binding pocket, potentially altering substrate specificity. | This position is often modified in the development of potent IMiDs and PROTACs. nih.gov |
Halogenation Effects on Binding and Mechanism
Table 2: Influence of Halogen Substitution on Molecular Properties and Activity
| Halogen | Electronegativity | Size (Van der Waals radius, Å) | Potential Effect on Biological Activity |
| Fluorine (F) | 3.98 | 1.47 | Can increase metabolic stability and alter lipophilicity; may form hydrogen bonds. medchemexpress.com |
| Chlorine (Cl) | 3.16 | 1.75 | Increases lipophilicity; can participate in halogen bonding and other favorable interactions. |
| Bromine (Br) | 2.96 | 1.85 | Further increases lipophilicity; is a strong halogen bond donor, which can be critical for high-affinity binding. |
Computational and Theoretical Investigations of 3 3 Bromophenyl Piperidine 2,6 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(3-bromophenyl)piperidine-2,6-dione, stemming from its electronic structure. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, conformational energies, and spectroscopic characteristics.
The conformational landscape of this compound is primarily defined by the orientation of the 3-bromophenyl group relative to the piperidine-2,6-dione (also known as glutarimide) ring. The glutarimide (B196013) ring itself can adopt various conformations, such as a puckered or twisted form. researchgate.net For related N-acyl-glutarimides, it has been shown that there is a strong preference for a twisted conformation in the ground state, with high rotational barriers to planarity. acs.org
Computational studies on analogous molecules, like thalidomide (B1683933), reveal that different enantiomers can have distinct conformational preferences. For instance, the glutarimide ring of (S)-thalidomide in complex with the protein Cereblon (CRBN) favors a C4-endo puckered conformation. researchgate.net In contrast, the (R)-enantiomer adopts a more twisted conformation. researchgate.net These conformational differences are critical as they influence how the molecule fits into a biological target's binding pocket.
Energy minimization calculations, often performed using DFT methods like ωB97x-D with a suitable basis set (e.g., 6-31G(d,p)) and a solvent model, help identify the most stable conformations. nih.gov For this compound, these calculations would determine the energetically preferred rotational angle between the phenyl and piperidine (B6355638) rings, as well as the pucker of the glutarimide ring. Studies on thalidomide have shown that relative Gibbs free energies between different conformers can be small, indicating that multiple conformations may exist in equilibrium. nih.gov
Table 1: Representative Computed Properties for Piperidine-2,6-dione Derivatives
| Property | Value | Method/Reference |
| Molecular Weight | 268.11 g/mol | PubChem CID 82160136 |
| Molecular Formula | C₁₁H₁₀BrNO₂ | PubChem CID 82160136 |
| Rotational Barrier (N-acyl-glutarimides) | 12–13 kcal/mol | acs.org |
| Relative Gibbs Free Energy (Thalidomide conformers) | -2 to +2 kcal/mol | nih.gov |
This table presents general data for related compounds to illustrate the type of information derived from computational analysis.
Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of the molecule. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure and conformation of the molecule in solution. nih.govnih.gov For instance, DFT calculations using the B3LYP functional with a solvent model have been used to predict ¹H NMR spectra for thalidomide, revealing potential molecular associations in solution. nih.govnih.gov Similar calculations for this compound would provide predicted chemical shifts for its unique set of protons and carbons, facilitating its identification and structural elucidation.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For derivatives of piperidine-2,6-dione, a key protein of interest is Cereblon (CRBN), which is the primary target of immunomodulatory drugs like thalidomide and lenalidomide (B1683929). nih.govscielo.org.za
Docking studies of thalidomide analogs with CRBN have consistently shown that the glutarimide ring is crucial for binding and is typically inserted into a specific binding pocket. scielo.org.zasemanticscholar.org This pocket is often referred to as the tri-tryptophan pocket, characterized by key residues such as Trp380, Trp386, and Trp400. nih.gov The ligand is stabilized within this pocket through a network of hydrogen bonds and π-π stacking interactions. Molecular docking simulations of this compound with CRBN would likely predict a similar binding mode, with the bromophenyl group extending out from the pocket and potentially forming additional interactions with the protein surface, which could influence binding affinity and specificity.
A critical interaction observed for potent CRBN ligands is the formation of a hydrogen bond or salt bridge with the amino acid residue Glu377. nih.gov The ability of the glutarimide moiety of this compound to form this interaction would be a key determinant of its binding affinity.
Molecular docking programs provide scoring functions to estimate the binding energy or affinity of the ligand-protein complex. Lower binding energy values typically indicate a more stable complex. For example, docking studies have been used to compare the binding energies of novel CRBN ligands against known drugs like thalidomide and lenalidomide, with some novel compounds showing predicted binding energies as low as -10.42 kcal/mol compared to -5.74 kcal/mol for lenalidomide. nih.gov
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach is another method used to calculate the free energy of binding from molecular dynamics simulation trajectories, providing a more refined estimation. nih.gov For a series of piperidine derivatives binding to the σ₁ receptor, MM/PBSA calculations revealed Gibbs free energy of binding (ΔG_bind) values ranging from -9.48 to -10.12 kcal/mol. nih.gov Such calculations for this compound with a target like CRBN would provide a quantitative estimate of its binding strength.
Table 2: Key Interacting Residues and Binding Energy Estimates for CRBN Ligands
| Ligand Class | Key Interacting Residues in CRBN | Predicted Binding Energy (Example) | Method/Reference |
| Thalidomide Analogs | Trp380, Trp386, Trp400, Glu377 | -5.42 kcal/mol (Thalidomide) | Molecular Docking nih.gov |
| Novel Piperidine-2,6-diones | Trp380, Trp386, Trp400, Glu377 | -10.42 kcal/mol | Molecular Docking nih.gov |
| Piperidine Derivatives (σ₁ Receptor) | Leu105, Tyr206 | -10.12 kcal/mol | MM/PBSA nih.gov |
This table summarizes findings for analogous compounds to provide context for the potential interactions of this compound.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and the nature of the interactions over time. scielo.org.za Typically run for nanoseconds, these simulations model the movements and interactions of all atoms in the system. nih.gov
For complexes involving CRBN and its ligands, MD simulations have been used to assess the stability of the binding pose predicted by docking. nih.govscielo.org.za Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. scielo.org.za
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound derivatives are not extensively available in publicly accessible literature, the principles of QSAR are broadly applicable and have been used to study related molecules containing the glutarimide or piperidine-2,6-dione core. researchgate.netnih.gov Such studies are crucial in drug discovery for optimizing lead compounds, predicting the activity of novel derivatives, and understanding the molecular features essential for a desired biological effect.
A typical QSAR study for derivatives of this compound would involve the synthesis of a library of analogs with systematic variations in their chemical structure. These variations could include modifications at several key positions:
The Phenyl Ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the 3-bromophenyl ring.
The Piperidine Ring: Introducing substituents on the nitrogen atom or the carbon atoms of the piperidine-2,6-dione moiety.
The Bromine Atom: Replacing the bromine atom with other halogens or functional groups to probe the effect of size, electronegativity, and hydrogen bonding potential.
The biological activity of these derivatives, for instance, their half-maximal inhibitory concentration (IC₅₀) against a specific biological target, would be determined through in vitro assays. Subsequently, a variety of molecular descriptors for each derivative would be calculated using computational software. These descriptors quantify different aspects of the molecule's physicochemical properties.
Key Molecular Descriptors in QSAR Studies:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.
Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the compound's distribution between an oily and an aqueous phase.
3D Descriptors: In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors are derived from the 3D alignment of the molecules and represent steric and electrostatic fields around them. nih.govnih.gov
Once the biological activities and molecular descriptors are tabulated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms are employed to build the QSAR model. nih.gov The goal is to generate a mathematical equation that can reliably predict the biological activity of a compound based on its descriptors.
A hypothetical QSAR study on a series of this compound derivatives might yield a dataset like the one presented in the interactive table below. In this illustrative example, we consider hypothetical derivatives and their corresponding biological activity (pIC₅₀, the negative logarithm of the IC₅₀) and a few selected molecular descriptors.
Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives
| Compound ID | R1-Substituent (on Phenyl Ring) | pIC₅₀ (Hypothetical) | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| Parent | H | 5.2 | 1.85 | 268.11 | 49.33 |
| Deriv-01 | 4'-F | 5.5 | 1.95 | 286.10 | 49.33 |
| Deriv-02 | 4'-Cl | 5.7 | 2.35 | 302.56 | 49.33 |
| Deriv-03 | 4'-CH₃ | 5.4 | 2.25 | 282.14 | 49.33 |
| Deriv-04 | 4'-OCH₃ | 5.6 | 1.90 | 298.14 | 58.56 |
| Deriv-05 | 4'-NO₂ | 6.1 | 1.75 | 313.11 | 95.14 |
| Deriv-06 | 2'-F | 5.1 | 1.95 | 286.10 | 49.33 |
| Deriv-07 | H (N-Methyl) | 4.9 | 1.90 | 282.14 | 49.33 |
Interpreting the QSAR Model and Research Findings
The resulting QSAR equation from such a dataset would quantify the contribution of each descriptor to the biological activity. For example, a hypothetical MLR equation might look like this:
pIC₅₀ = b₀ + b₁(LogP) + b₂(Molecular Weight) + b₃(Polar Surface Area)
Where b₀, b₁, b₂, and b₃ are regression coefficients. A positive coefficient for a descriptor would indicate that an increase in its value leads to higher activity, while a negative coefficient would suggest the opposite.
The validity and predictive power of the QSAR model are assessed using various statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.govtechnologynetworks.com A robust and validated QSAR model can then be used to:
Predict the activity of newly designed, yet unsynthesized, derivatives of this compound. This allows for the prioritization of synthetic efforts towards the most promising candidates.
Provide insights into the mechanism of action by identifying the key structural features that govern the biological response. For instance, if a 3D-QSAR study reveals that a bulky, electropositive substituent at a particular position enhances activity, it suggests a corresponding hydrophobic and electron-rich pocket in the binding site of the biological target.
Guide lead optimization by suggesting specific structural modifications to enhance potency and other desired properties.
In the context of related glutarimide derivatives, such as analogs of thalidomide, structure-activity relationship studies have highlighted the importance of the glutarimide moiety for binding to the protein cereblon (CRBN). nih.govnih.gov It is plausible that QSAR models for this compound derivatives would similarly underscore the significance of the piperidine-2,6-dione core in mediating biological effects.
Preclinical in Vitro Pharmacological and Biological Assessments of 3 3 Bromophenyl Piperidine 2,6 Dione
Immunomodulatory Potential in Isolated Immune Cell Systems
Further research and publication of studies specifically investigating 3-(3-Bromophenyl)piperidine-2,6-dione are required to provide the data necessary for a comprehensive review of its preclinical in vitro pharmacology.
Emerging Research Perspectives and Future Directions for 3 3 Bromophenyl Piperidine 2,6 Dione
Exploration of Synergistic Molecular Interactions with Other Compounds
While direct studies on the synergistic effects of 3-(3-Bromophenyl)piperidine-2,6-dione are not yet widely published, the broader class of piperidine (B6355638) derivatives is known to be investigated in combination therapies. The rationale for exploring such combinations lies in the potential to achieve enhanced efficacy, overcome resistance mechanisms, or reduce the required doses of individual agents, thereby minimizing potential toxicities.
Future research will likely focus on combining this compound with agents that target parallel or downstream pathways to its own targets. For instance, if it is confirmed to modulate a specific E3 ligase, combining it with an inhibitor of a protein that is a substrate of that ligase could lead to a more profound biological effect. Computational modeling and high-throughput screening of compound libraries are anticipated to be key strategies in identifying promising synergistic partners.
Development of Advanced Methodologies for Mechanistic Probing
Elucidating the precise mechanism of action of this compound is critical for its future development. A suite of advanced biophysical and proteomic techniques is being increasingly employed to study the interactions of small molecules with their cellular targets.
Biophysical Target Engagement Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) are invaluable for quantifying the binding affinity and thermodynamics of the interaction between this compound and its putative protein targets. researchgate.net These methods provide direct evidence of physical interaction and are essential for validating computational predictions. researchgate.net
Cellular Thermal Shift Assays (CETSA): This powerful technique allows for the assessment of target engagement within the complex environment of a living cell. nih.gov By measuring the change in the thermal stability of proteins upon ligand binding, CETSA can identify the direct and indirect targets of this compound in a physiological context. nih.gov
Chemoproteomics: Mass spectrometry-based chemoproteomic approaches can be used to identify the cellular targets of this compound on a global scale. This can be achieved by using a tagged version of the compound to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
Unexplored Biological Targets and Signaling Pathways
The primary known target for many glutarimide-containing compounds, such as thalidomide (B1683933) and its analogs, is the E3 ubiquitin ligase Cereblon (CRBN). nih.govalfa-labotrial.comresearchgate.net Given its structure, it is highly probable that this compound also functions as a ligand for CRBN. researchgate.netalfa-labotrial.com This interaction is foundational to its potential use in Proteolysis Targeting Chimeras (PROTACs), where it would serve to recruit CRBN to a target protein for degradation. researchgate.netnih.gov
However, the full spectrum of its biological targets remains an area of active investigation. It is plausible that this compound may interact with other E3 ligases or even have off-target effects on entirely different classes of proteins. Future research will likely involve screening against panels of E3 ligases and other protein families to build a comprehensive target profile. Identifying novel targets could open up new therapeutic avenues for this compound and its derivatives.
Design of Next-Generation this compound Derivatives with Enhanced Molecular Specificity
The design of next-generation derivatives of this compound is a key area of future research, with a focus on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort.
PROTAC Linker Optimization: For its application in PROTACs, the point of attachment of the linker to the this compound moiety is crucial. nih.gov The length, rigidity, and composition of the linker can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects the efficiency of protein degradation. nih.govnih.govmedchemexpress.com Research is ongoing to develop a variety of linkers, including polyethylene (B3416737) glycol (PEG) and alkyl chains, to optimize the performance of PROTACs based on this scaffold. medchemexpress.com
Modification of the Phenyl Ring: The bromine atom on the phenyl ring offers a convenient handle for further chemical modification through cross-coupling reactions. This allows for the introduction of a wide range of substituents to explore how changes in electronics and sterics affect binding affinity and selectivity for its target proteins.
Stereochemistry: The piperidine-2,6-dione moiety contains a chiral center at the 3-position. The stereochemistry at this position is often critical for the biological activity of glutarimide-based drugs. Future synthetic efforts will likely focus on the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound to evaluate their differential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
